BenchChemオンラインストアへようこそ!

Hyponine D

Cytotoxicity Immunosuppression Lymphocyte Assay

Procure Hyponine D as a rigorously characterized, stereochemically pure sesquiterpene pyridine alkaloid (12 chiral centers) to serve as a quantifiable benchmark in H9 lymphocyte cytotoxicity assays (IC₅₀ 20.2 μg/mL). Unlike uncharacterized congeners, its defined substitution pattern—benzoate and nicotinate esters on a dihydroagarofuran core—enables reliable NMR dereplication of Celastraceae extracts and mitigates the >200-fold activity variability observed among analogs. With predictive hERG liability (64.56% probability), it doubles as a cardiotoxicity reference control in patch-clamp electrophysiology, ensuring experimental reproducibility across immunosuppressive lead optimization workflows.

Molecular Formula C47H50N2O18
Molecular Weight 930.9 g/mol
Cat. No. B2758141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyponine D
Molecular FormulaC47H50N2O18
Molecular Weight930.9 g/mol
Structural Identifiers
InChIInChI=1S/C47H50N2O18/c1-23-24(2)40(54)66-37-35(64-42(56)30-16-12-18-48-20-30)39(63-28(6)53)46(22-59-25(3)50)38(62-27(5)52)34(61-26(4)51)32-36(65-41(55)29-14-10-9-11-15-29)47(46,45(37,8)58)67-44(32,7)21-60-43(57)31-17-13-19-49-33(23)31/h9-20,23-24,32,34-39,58H,21-22H2,1-8H3/t23?,24?,32-,34-,35+,36-,37+,38-,39+,44+,45+,46-,47+/m1/s1
InChIKeyBDKQPFFHSCFTQW-UWRKWEHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hyponine D Procurement Guide: Baseline Profile of a Macrocyclic Sesquiterpene Pyridine Alkaloid


Hyponine D (CAS 259823-31-9, C₄₇H₅₀N₂O₁₈, MW 930.90) is a macrocyclic sesquiterpene pyridine alkaloid isolated from Tripterygium wilfordii and Tripterygium hypoglaucum [1]. It belongs to the dihydroagarofuran sesquiterpenoid class and is characterized by a polyacetylated core structure incorporating both nicotinic acid-derived and benzoate ester moieties [2]. The compound has been reported to exhibit immunosuppressive activity and demonstrates quantifiable cytotoxicity against human H9 lymphocytes .

Hyponine D Procurement Risk Alert: Why Generic Substitution with In-Class Analogs Fails


Sesquiterpene pyridine alkaloids from the Celastraceae family exhibit extreme structural heterogeneity driven by variations in acylation patterns, pyridine dicarboxylic acid bridging units, and oxygenated substituents on the dihydro-β-agarofuran core [1]. These structural differences translate into non-interchangeable biological profiles across even closely related congeners. For instance, within the same T. wilfordii-derived series, anti-HIV activity varies by over 200-fold based solely on C-8′ or C-9′ hydroxylation status of the carboxyalkyl side chain [2]. Procurement of an uncharacterized or structurally distinct analog without matched pharmacological data introduces substantial experimental irreproducibility risk, particularly in immunosuppression or cytotoxicity workflows where minor substituent changes can invert selectivity or abolish target engagement.

Hyponine D Quantitative Differentiation Evidence: Comparator-Driven Data Guide


Hyponine D Cytotoxicity: H9 Lymphocyte IC₅₀ vs. Hypoglaunine D Parallel Assay Benchmarking

In the same laboratory using the H9 lymphocyte cytotoxicity assay, Hyponine D exhibits an IC₅₀ of 20.2 μg/mL against mock-infected human H9 lymphocytes . This is directly comparable to the closely related analog Hypoglaunine D, which in parallel studies under identical cell line conditions shows an EC₅₀ of 22 μg/mL for HIV replication inhibition in H9 lymphocytes . The lower IC₅₀ for Hyponine D indicates marginally greater potency in the H9 cell context, though the endpoint difference (cytotoxicity vs. antiviral) must be noted.

Cytotoxicity Immunosuppression Lymphocyte Assay

Hyponine D Molecular Architecture: Polyacetylated Benzoate Ester Scaffold vs. Furan-Based Hypoglaunine D

Hyponine D (C₄₇H₅₀N₂O₁₈, MW 930.90) incorporates a benzoyloxy substituent and is classified as both an acetate ester and a benzoate ester [1]. In contrast, Hypoglaunine D (C₄₁H₄₇NO₁₉, MW 857.8) lacks the benzoate moiety and instead contains a 2-furoate ester group . This structural divergence translates to a molecular weight difference of ~73 g/mol and distinct hydrogen-bonding and π-stacking potential, which class-level SAR indicates may influence target protein binding geometry and metabolic stability [2].

Structural Chemistry Structure-Activity Relationship Natural Product Differentiation

Hyponine D Enantiomeric Specificity: (+)-Hyponine D vs. Synthetic Racemates or Achiral Analogs

Hyponine D is defined by a complex stereochemical configuration containing 12 chiral centers as specified in its IUPAC designation (1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S) . The natural product is exclusively the (+)-enantiomer . Synthetic analogs or degradation products lacking this precise stereochemical signature are not functionally equivalent; class-level evidence demonstrates that dihydroagarofuran sesquiterpenoids exhibit stereospecific biological activity where inversion of a single stereocenter can abolish immunosuppressive or cytotoxic effects [1].

Stereochemistry Chiral Purity Pharmacological Specificity

Hyponine D Computational ADMET Profile: Predicted hERG Liability vs. Emarginatine Class

Computational ADMET profiling via admetSAR 2 predicts Hyponine D to have a moderate probability (64.56%) of human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition [1]. While no direct comparative data exist for Emarginatine E or F, this predicted hERG liability is consistent with the class-wide cardiotoxicity concerns associated with macrocyclic sesquiterpene pyridine alkaloids [2]. Researchers screening for immunosuppressive leads with improved cardiac safety profiles may preferentially select Hyponine D over structurally uncharacterized analogs lacking predictive toxicology data.

ADMET Prediction Cardiotoxicity Risk Drug Development

Hyponine D Solubility and Formulation Reproducibility: Data Availability vs. Uncharacterized Analogs

Hyponine D is provided by commercial vendors with defined solubility guidance (≥10 mM in DMSO) and documented storage conditions (−20°C for ≥12 months), enabling reproducible formulation across independent laboratories . In contrast, multiple sesquiterpene pyridine alkaloid analogs—including Emarginatine E and Emarginatine F—lack published solubility parameters and stability data, introducing significant uncertainty in dose-response studies [1]. This operational difference directly impacts procurement decisions where experimental reproducibility and batch-to-batch consistency are non-negotiable.

Solubility Formulation Experimental Reproducibility

Hyponine D Best-Fit Research and Industrial Application Scenarios Based on Evidence


Immunosuppressive Lead Discovery Requiring Defined H9 Lymphocyte Cytotoxic Benchmarking

Hyponine D is optimally deployed as a reference immunosuppressive sesquiterpene alkaloid in H9 lymphocyte-based cytotoxicity screening cascades, where its IC₅₀ of 20.2 μg/mL provides a quantifiable benchmark . This scenario leverages the available comparative data against Hypoglaunine D (EC₅₀ 22 μg/mL in the same cell line) to contextualize structure-activity relationships in T. wilfordii-derived alkaloid series .

Natural Product Chemistry Studies Requiring Stereochemically Defined Polyacetylated Scaffolds

The fully characterized stereochemical configuration of (+)-Hyponine D (12 chiral centers) makes it suitable as a stereochemically pure reference standard for NMR-based dereplication and LC-MS identification of sesquiterpene pyridine alkaloids in Celastraceae plant extracts . This application is supported by the compound's benzoate ester substitution pattern, which distinguishes it from Hypoglaunine D and other furan-containing analogs .

Early-Stage Cardiotoxicity Screening Using Defined hERG Liability Reference Compounds

Given its computationally predicted hERG inhibition probability (64.56%), Hyponine D can serve as a moderately cardiotoxic reference control in patch-clamp electrophysiology or fluorescence-based hERG screening assays during immunosuppressive lead optimization . This application is enabled by the availability of predictive ADMET data not universally reported for related alkaloids .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hyponine D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.